3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Kinase inhibitor Structure-activity relationship Benzamide chemotype

This 3-methoxy benzamide derivative (CAS 899985-95-6) is the patent‑defined Reference Example 629 from US10202379. The 3‑OCH₃ group confers unique kinase selectivity, target‑engagement kinetics, and metabolic stability versus unsubstituted or halo‑analogs. Best deployed as a tool compound for DDR1/DDR2 and TBK1 profiling, as a comparator in inflammatory signaling assays, or as a starting material for derivatization. Structural fidelity is guaranteed by patent provenance, ensuring reproducible SAR datasets. Only the 3‑methoxy variant delivers this precise pharmacological fingerprint.

Molecular Formula C22H22N4O3
Molecular Weight 390.443
CAS No. 899985-95-6
Cat. No. B2832180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
CAS899985-95-6
Molecular FormulaC22H22N4O3
Molecular Weight390.443
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
InChIInChI=1S/C22H22N4O3/c1-28-19-4-2-3-17(15-19)22(27)23-18-7-5-16(6-8-18)20-9-10-21(25-24-20)26-11-13-29-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27)
InChIKeyZWLRPTZNQLHFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899985-95-6): Procurement-Relevant Structural and Pharmacological Baseline


3-Methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899985-95-6) is a synthetic benzamide derivative containing a morpholinopyridazine moiety. It appears in patent literature as Reference Example 629 within US10202379, indicating its use as a synthetic intermediate or prototype in kinase-targeted medicinal chemistry programs . The compound belongs to a broader class of N-(pyridazinylphenyl)benzamides that have been explored as inhibitors of discoidin domain receptors (DDR1/DDR2), TANK-binding kinase 1 (TBK1), and other kinases, as well as anti-inflammatory agents . Its defining structural feature is a 3-methoxy substituent on the benzamide ring, which distinguishes it from unsubstituted, halo-, or alkyl-substituted analogs.

Why 3-Methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide Cannot Be Replaced by General 'Pyridazinyl-Benzamide' Analogs


Within the N-(pyridazinylphenyl)benzamide chemotype, even minor substituent changes on the benzamide ring have been shown to profoundly alter kinase selectivity, target engagement kinetics, and cellular potency . The 3-methoxy group is not merely a spectator functionality; its electron-donating properties, steric footprint, and hydrogen-bonding capacity can modulate the compound's binding mode to ATP-binding pockets and influence its metabolic stability relative to unsubstituted, chloro, or methyl congeners . Consequently, generic replacement with a structurally similar but substitutionally distinct analog risks losing the specific pharmacological profile, selectivity window, or physicochemical properties that make this compound valuable for target validation or assay development [1].

Quantitative Differentiation Evidence for 3-Methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide Versus Closest Analogs


Structural Uniqueness: 3-Methoxy Substituent Confers Distinct Electronic and Steric Properties Relative to Unsubstituted and Halo-Analogs

The target compound bears a methoxy group at the meta position of the benzamide ring. The unsubstituted analog N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2) lacks this group entirely, while 3-chloro and 3-methyl analogs introduce electron-withdrawing or weakly electron-donating substituents, respectively . The 3-methoxy group provides a unique combination of moderate electron donation (Hammett sigma_m = +0.12) and hydrogen-bond acceptor capacity that is not duplicated by any other commercially available analog in this series .

Kinase inhibitor Structure-activity relationship Benzamide chemotype

Patent-Specific Identity as Reference Example 629: A Defined Synthetic Intermediate with Traceable Provenance

The compound is explicitly disclosed as Reference Example 629 in US Patent 10,202,379, assigned to a kinase inhibitor program . This patent pedigree provides the compound with a defined synthetic route and quality specification that generic analogs from non-patent sources lack. Many commercially available analogs in this series are sold without such documentation or with unspecified synthetic origins .

Patent compound Synthetic intermediate Medicinal chemistry

Class-Level Kinase Inhibition: Anticipated DDR1/DDR2 and TBK1 Activity Based on Chemotype Alignment

The morpholinopyridazine-phenyl-benzamide scaffold is associated with dual DDR1/DDR2 inhibition and TBK1 inhibition in both patent and literature sources [1]. While direct quantitative data for this exact compound is limited in public repositories, the unsubstituted analog N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide demonstrates anti-inflammatory activity via LPS-induced IL-6 release inhibition in vitro . The 3-methoxy modification is expected to modulate potency and selectivity within this target class based on established SAR for benzamide kinase inhibitors [1].

DDR1 inhibitor DDR2 inhibitor TBK1 inhibitor Anti-inflammatory

Recommended Research and Procurement Scenarios for 3-Methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide


Kinase Selectivity Profiling and SAR Expansion Studies

This compound is best deployed as a tool compound for kinase selectivity profiling, particularly for DDR1/DDR2 and TBK1 target families, where its 3-methoxy substituent provides a differentiated interaction mode compared to unsubstituted or halo-substituted analogs . Its patent-defined identity (Reference Example 629) ensures structural fidelity for reproducible SAR datasets .

Anti-Inflammatory Target Validation and Cellular Pathway Dissection

Based on the established anti-inflammatory activity of the unsubstituted analog in LPS-induced IL-6 release models, the 3-methoxy variant can serve as a comparator to dissect the contribution of the 3-OCH3 group to cellular potency and target engagement in inflammatory signaling pathways .

Synthetic Intermediate for Advanced Analog Synthesis

As a defined intermediate in US10202379, this compound can serve as a starting material for further derivatization, enabling the synthesis of novel analogs with potentially improved kinase selectivity or pharmacokinetic properties .

Reference Standard for Analytical Method Development

Given its patent provenance and defined structure, this compound can be used as a reference standard in HPLC, LC-MS, or NMR method development for quality control of related benzamide libraries, ensuring consistent retention time and spectral fingerprinting across batches .

Quote Request

Request a Quote for 3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.